molecular formula C23H32N2O4 B14125211 Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate

Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate

Cat. No.: B14125211
M. Wt: 400.5 g/mol
InChI Key: AECNVGUDTCJEFM-UHFFFAOYSA-N
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Description

Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The piperidine moiety can be reduced to form secondary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield secondary amines.

Scientific Research Applications

Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl 4-azidopiperidine-1-carboxylate
  • 1-N-BOC-4-piperidineacetic acid

Uniqueness

Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability, while the piperidine moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate

InChI

InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)17-7-8-19-18(15-17)11-14-25(19)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3

InChI Key

AECNVGUDTCJEFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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